molecular formula C8H15NO3 B7966798 3-Morpholin-3-YL-propionic acid methyl ester CAS No. 885273-99-4

3-Morpholin-3-YL-propionic acid methyl ester

Cat. No.: B7966798
CAS No.: 885273-99-4
M. Wt: 173.21 g/mol
InChI Key: MANALXBUJYRREW-UHFFFAOYSA-N
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Description

3-Morpholin-3-YL-propionic acid methyl ester is an organic compound with the molecular formula C8H15NO3 It is a derivative of propionic acid and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-3-YL-propionic acid methyl ester typically involves the reaction of morpholine with an appropriate propionic acid derivative. One common method is the esterification of 3-Morpholin-3-YL-propionic acid with methanol in the presence of an acid catalyst. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-3-YL-propionic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Morpholin-3-YL-propionic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Morpholin-3-YL-propionic acid methyl ester involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active propionic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Morpholin-4-YL-propionic acid methyl ester
  • 2-Morpholin-3-YL-propionic acid methyl ester
  • 4-Morpholin-3-YL-propionic acid methyl ester

Uniqueness

3-Morpholin-3-YL-propionic acid methyl ester is unique due to the specific position of the morpholine ring and the ester group. This unique structure imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methyl 3-morpholin-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-8(10)3-2-7-6-12-5-4-9-7/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANALXBUJYRREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696042
Record name Methyl 3-(morpholin-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-99-4
Record name Methyl 3-(morpholin-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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